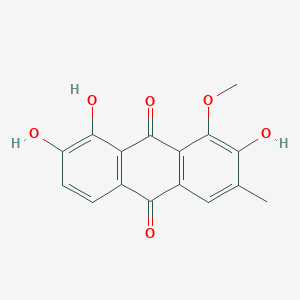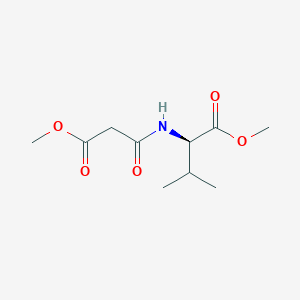
Methyl (3-methoxy-3-oxopropanoyl)-D-valinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZLc-002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and the carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of nNOS (CAPON). This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of N-methylmorpholine as a base and is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
While specific industrial production methods for ZLc-002 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and the final condensation reaction, which can be optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ZLc-002 primarily undergoes substitution reactions due to the presence of ester and amide functional groups. These reactions are facilitated by nucleophilic reagents under mild conditions .
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and alcohols can react with the ester and amide groups in ZLc-002.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require a base such as N-methylmorpholine.
Major Products
The major products formed from these reactions include substituted derivatives of ZLc-002, which can be further analyzed for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
ZLc-002 has a wide range of scientific research applications:
Wirkmechanismus
ZLc-002 exerts its effects by selectively inhibiting the interaction between nNOS and CAPON. This disruption prevents the formation of the nNOS-CAPON complex, which is involved in the modulation of neuronal signaling pathways. By inhibiting this interaction, ZLc-002 reduces the production of nitric oxide, a key mediator of inflammatory and neuropathic pain . Additionally, this inhibition promotes synaptogenesis and improves motor function and anxiety-related behaviors in animal models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Rac)-ZLc-002: A racemic mixture of ZLc-002 with similar inhibitory properties.
(S)-ZLc-002: The S-enantiomer of ZLc-002, which may exhibit different biological activities.
Uniqueness
ZLc-002 is unique in its selective inhibition of the nNOS-CAPON interaction, which distinguishes it from other nNOS inhibitors that may not target this specific protein-protein interaction. This selectivity makes ZLc-002 a valuable tool for studying the role of nNOS-CAPON interactions in various physiological and pathological processes .
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
BWPKYDAJBOUZDX-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)CC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


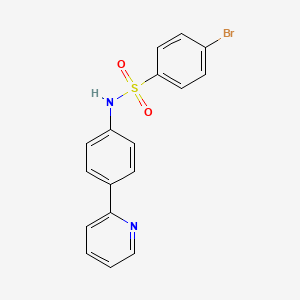
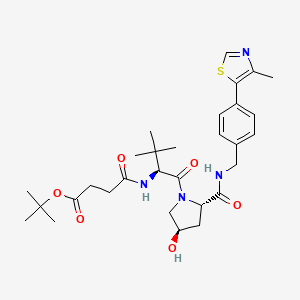
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
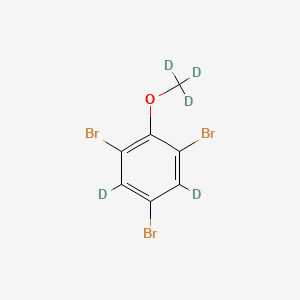
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
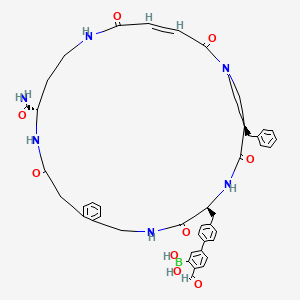
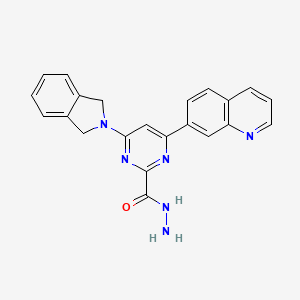
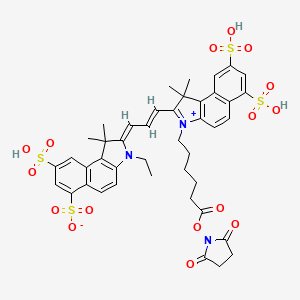
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

